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D-(+)-Cellobiose

β-glucosidase kinetics enzyme characterization substrate affinity

The only physiologically relevant substrate for accurate β-glucosidase kinetic characterization. Synthetic substrates like pNPG produce up to 6.8-fold higher Km values, masking true enzyme affinity. Essential for enzyme batch QC, glucose-tolerant variant validation, and predictive modeling of cellulose hydrolysis. High purity (≥98%) ensures reproducible kinetic data. Required for proper inhibitor studies—product inhibition Ki values (0.035–3.8 mM) are enzyme-specific and cannot be inferred from chromogenic analogs.

Molecular Formula C12H22O11
Molecular Weight 342.30 g/mol
Cat. No. B7887825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-(+)-Cellobiose
Molecular FormulaC12H22O11
Molecular Weight342.30 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O
InChIInChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3?,4?,5-,6-,7+,8?,9?,10-,11-,12+/m1/s1
InChIKeyGUBGYTABKSRVRQ-OMNYSSFVSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble (NIOSH, 2022)
Insoluble

Structure & Identifiers


Interactive Chemical Structure Model





D-(+)-Cellobiose: β-1,4-Linked Disaccharide Baseline for β-Glucosidase Substrate Specificity and Cellulose Degradation Research


D-(+)-Cellobiose (CAS 528-50-7, C₁₂H₂₂O₁₁, MW 342.30) is a reducing disaccharide consisting of two β-D-glucose units linked via a β-(1→4)-glycosidic bond . It is the fundamental repeating disaccharide unit of cellulose and is not found free in nature, being produced via the partial hydrolysis of cellulose [1]. As a β-glucosidase (EC 3.2.1.21) substrate, cellobiose serves as the primary natural substrate for characterizing the terminal step of cellulose saccharification [2]. Its solubility is approximately 1 g per 8 mL water, and it is insoluble in ether and ethanol . The compound is stable under recommended ambient storage conditions and incompatible with strong oxidizing agents . Its optical rotation [α]²⁰/D ranges from +32.0° to +35.0° depending on concentration and conditions [3].

Why D-(+)-Cellobiose Cannot Be Substituted by Lactose, Maltose, or pNPG in β-Glucosidase Characterization and Cellulose Degradation Studies


D-(+)-Cellobiose possesses a β-(1→4)-glycosidic linkage between two glucose units that defines its unique biochemical identity. This linkage is fundamentally distinct from the α-(1→4) linkage of maltose, the β-(1→4) galactose-glucose linkage of lactose, and the synthetic aryl-β-glucoside pNPG [1]. As a result, β-glucosidases exhibit markedly different kinetic parameters (Km, kcat, kcat/Km) when acting on cellobiose compared to these alternative substrates, with some enzymes showing up to 6.8-fold differences in Km values between cellobiose and pNPG [2]. Furthermore, cellobiose uniquely serves as both a hydrolytic substrate and a competitive inhibitor (Ki = 0.035 mM to 3.8 mM depending on the enzyme system) in β-glucosidase assays [3][4]. Substituting lactose or maltose in β-glucosidase characterization produces invalid kinetic parameters that do not reflect the enzyme's physiological role in cellulose degradation. Similarly, pNPG, while convenient for spectrophotometric assays, fails to capture the product inhibition dynamics that are central to understanding β-glucosidase performance in industrial saccharification [5].

D-(+)-Cellobiose Quantitative Differentiation Evidence: Comparative Enzyme Kinetics, Substrate Specificity, and Inhibition Parameters


Km Value Comparison: D-(+)-Cellobiose vs. pNPG as β-Glucosidase Substrates Reveals 6.8-Fold Affinity Difference

In a kinetic study of a purified cellobiase from the anaerobic rumen fungus Neocallimastix frontalis EB188, the Michaelis-Menten constant (Km) for the natural substrate D-(+)-cellobiose was determined to be 0.053 mM, compared to 0.36 mM for the synthetic chromogenic substrate p-nitrophenyl-β-D-glucopyranoside (pNPG) [1]. This represents a 6.8-fold lower Km for cellobiose, indicating substantially higher enzyme affinity for the natural disaccharide. Additionally, substrate inhibition was observed with cellobiose (Ki = 0.95 mM) but not with pNPG when p-nitrophenol release was measured, demonstrating distinct kinetic behavior between the two substrates [1].

β-glucosidase kinetics enzyme characterization substrate affinity

Comparative β-Glucosidase Kinetics: D-(+)-Cellobiose vs. pNPG Across Two Fungal Enzymes Shows Km Differences of 0.38–0.57 mM

A comparative kinetic analysis of β-glucosidases from Aspergillus niger (commercial preparation SP188) and Trichoderma reesei (BGL1) using D-(+)-cellobiose as substrate revealed distinct kinetic profiles [1]. For cellobiose hydrolysis, BGL1 from T. reesei exhibited a Km of 0.38 mM and product inhibition constant (Kp) of 3.25 mM, whereas SP188 from A. niger showed a Km of 0.57 mM and Kp of 2.70 mM [1]. These quantitative differences demonstrate that even among enzymes catalyzing the same reaction on the same natural substrate, kinetic behavior varies sufficiently to impact industrial cellulase cocktail formulation and supplementation strategies [1].

cellulase enzyme cocktail biofuel production β-glucosidase supplementation

Competitive Inhibition Constants: D-(+)-Cellobiose as Competitive Inhibitor of β-Glucosidase with Ki Ranging from 0.035 to 3.8 mM

D-(+)-Cellobiose acts as a competitive inhibitor of β-glucosidases when pNPβGlu is used as the substrate, with inhibition constants (Ki) varying across enzyme sources [1][2]. For Penicillium citrinum UFV1 β-glucosidases, cellobiose exhibits Ki = 3.8 ± 0.1 mM for PcβGlu1 and Ki = 0.95 ± 0.07 mM for PcβGlu2 [1]. In contrast, for the cellobiase from Neocallimastix frontalis EB188, cellobiose acts as a much more potent competitive inhibitor with Ki = 0.035 mM [2]. For comparison, glucose (the product of cellobiose hydrolysis) shows Ki values of 1.89 ± 0.08 mM (PcβGlu1) and 0.83 ± 0.05 mM (PcβGlu2) in the same system, and 4.8 mM in the N. frontalis enzyme [1][2].

enzyme inhibition β-glucosidase assay kinetic characterization

Cellobiose vs. Cellopentaose in Phosphorolytic Cleavage: Km Values Differ by 5.4-Fold in C. thermocellum Extracts

In cell extracts of the cellulolytic bacterium Clostridium thermocellum ATCC 27405, the apparent Km for phosphorolytic cleavage of β-glucosidic bonds was determined to be 3.3 mM for cellobiose (mean value for Avicel- and cellobiose-grown cells), compared to 0.61 mM for cellopentaose [1]. This represents a 5.4-fold higher Km (lower affinity) for the disaccharide compared to the pentasaccharide. Rates of phosphorolytic cleavage exceeded rates of hydrolytic cleavage by ≥20-fold for both cellobiose and cellopentaose over a 10-fold range of β-glucan concentrations (0.5 to 5 mM), establishing phosphorolysis as the dominant cleavage pathway in this organism [1].

cellodextrin metabolism phosphorolytic cleavage Clostridium thermocellum

Cellobiose vs. Cellodextrin Series: Km Decreases with Increasing Degree of Polymerization in C. wickerhamii β-Glucosidase

The extracytoplasmic β-1,4-glucosidase of the yeast Candida wickerhamii was kinetically characterized across a homologous series of β-glucan substrates from cellobiose (degree of polymerization, DP2) to cellohexaose (DP6) [1]. The Km values were 210.7 mM for cellobiose, 106.6 mM for cellotriose, 106.3 mM for cellotetraose, 105.9 mM for cellopentaose, and 79.8 mM for cellohexaose, demonstrating a progressive decrease in Km with increasing chain length [1]. The kcat values were 14.79, 13.24, 13.78, 15.13, and 7.66 μmol glucose·min⁻¹·mg⁻¹ protein, respectively, indicating that catalytic efficiency remains relatively constant through DP5 before declining at DP6 [1].

cellodextrin hydrolysis degree of polymerization yeast β-glucosidase

Cellobiose as β-Glucosidase Substrate: Specific Activity of 24.3 μmol/min/mg for Thermophilic TsBGL at 90°C

The thermostable β-glucosidase TsBGL from Thermofilum sp. ex4484_79 was characterized for activity against both the natural substrate D-(+)-cellobiose and the synthetic substrate p-nitrophenyl β-D-glucopyranoside (pNPGlc) [1]. At 90°C and pH 5.0, TsBGL exhibited a maximum specific activity of 24.3 μmol/min/mg against cellobiose, compared to 139.2 μmol/min/mg against pNPGlc [1]. This 5.7-fold difference in specific activity between the two substrates is typical for β-glucosidases, which generally hydrolyze the activated aryl-glucoside more rapidly than the natural disaccharide [1]. The enzyme retained 84% of its activity after incubation at 85°C for 1.5 h and 47% after 90°C for 1.5 h, demonstrating the thermostability required for high-temperature industrial saccharification [1].

thermostable β-glucosidase cellulose hydrolysis thermophilic enzyme

D-(+)-Cellobiose Procurement-Guided Application Scenarios: From β-Glucosidase Characterization to Cellulosic Biofuel Development


β-Glucosidase Kinetic Characterization and Quality Control

D-(+)-Cellobiose is the essential natural substrate for determining accurate kinetic parameters (Km, kcat, kcat/Km) of β-glucosidases from any source organism [1][2]. As demonstrated by the 6.8-fold difference in Km between cellobiose (0.053 mM) and pNPG (0.36 mM) for N. frontalis cellobiase, synthetic chromogenic substrates yield artificially inflated Km values that misrepresent true enzyme affinity [1]. For enzyme quality control and batch-to-batch consistency verification, cellobiose-based activity assays provide physiologically relevant measurements that cannot be obtained using pNPG alone. Researchers characterizing novel β-glucosidases or engineering glucose-tolerant variants must include cellobiose as the reference substrate to validate that mutations do not compromise activity on the natural disaccharide .

Industrial Cellulase Cocktail Formulation and Supplementation Strategy

In the production of second-generation bioethanol from lignocellulosic biomass, β-glucosidase supplementation is often required because Trichoderma reesei secretes insufficient endogenous β-glucosidase to prevent cellobiose accumulation and product inhibition of cellobiohydrolases [1]. The quantitative kinetic differences between commercial β-glucosidase preparations—specifically the 1.5-fold difference in Km (0.38 vs 0.57 mM) and 1.2-fold difference in glucose inhibition (Kp = 3.25 vs 2.70 mM) between T. reesei BGL1 and A. niger SP188 [2]—directly inform enzyme selection and dosing decisions. Procurement of high-purity D-(+)-cellobiose (≥98% by HPLC) is required for the accurate in-house characterization of commercial enzyme preparations and for developing predictive kinetic models of cellulose hydrolysis [1].

Cellodextrin Metabolism Studies in Cellulolytic Microorganisms

For researchers investigating carbon metabolism in cellulolytic bacteria and fungi, D-(+)-cellobiose serves as the entry point substrate for studying cellodextrin transport and utilization pathways [1]. The 5.4-fold difference in apparent Km between cellobiose (3.3 mM) and cellopentaose (0.61 mM) for phosphorolytic cleavage in C. thermocellum [2], combined with the chain-length-dependent Km progression (210.7 mM for DP2 decreasing to 79.8 mM for DP6) observed in C. wickerhamii , establishes cellobiose as the reference substrate for comparative studies of cellodextrin specificity. These quantitative differences are essential for engineering cellodextrin transporters and for understanding the metabolic control of cellulase gene induction in industrially relevant organisms [3].

β-Glucosidase Inhibition Assay Development and Mechanistic Studies

D-(+)-Cellobiose is required as both substrate and competitive inhibitor in β-glucosidase inhibition studies [1]. The wide range of cellobiose Ki values (0.035 mM for N. frontalis enzyme to 3.8 mM for P. citrinum PcβGlu1) [1][2] demonstrates that inhibition potency is enzyme-specific and must be determined empirically using the authentic compound. In assays using pNPβGlu as substrate, the presence of cellobiose can confound activity measurements through competitive inhibition [2]. For laboratories developing high-throughput β-glucosidase screening assays or studying inhibitor mechanisms, procurement of high-purity cellobiose is essential for establishing accurate baseline inhibition parameters and for distinguishing between different β-glucosidase isoforms [2].

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